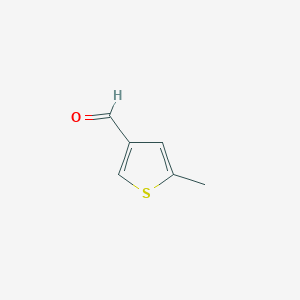

5-Methylthiophene-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylthiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c1-5-2-6(3-7)4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITNVIKTFZONKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424691 | |

| Record name | 5-methylthiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29421-72-5 | |

| Record name | 5-methylthiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Methylthiophene-3-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the physical properties, synthesis, and potential applications of 5-Methylthiophene-3-carbaldehyde (CAS No. 29421-72-5), a heterocyclic aldehyde of interest in organic synthesis and medicinal chemistry.

Core Physical and Chemical Properties

5-Methylthiophene-3-carbaldehyde is a substituted thiophene characterized by a methyl group at the 5-position and a formyl group at the 3-position. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆OS | [1][2] |

| Molecular Weight | 126.18 g/mol | [1][2] |

| Boiling Point | 91-100 °C at 13 Torr | [3] |

| 200.6 ± 20.0 °C at 760 mmHg (Predicted) | [1] | |

| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Chloroform and Methanol | [3] |

| Appearance | Oil | [3] |

Synthesis of Thiophene-3-Carbaldehyde Derivatives

The synthesis of substituted thiophene-3-carbaldehydes can be achieved through a multi-step process, often starting from thiophene. A general and adaptable synthetic strategy involves the regioselective functionalization of the thiophene ring.

Experimental Protocol: A General Synthetic Pathway

The following protocol is a representative synthesis for a substituted thiophene-3-carbaldehyde, adapted from methodologies for similar compounds.[4] This five-step process highlights a common strategy for achieving the desired substitution pattern.

Step 1: Bromination of Thiophene

-

Thiophene is treated with an excess of bromine in a suitable solvent like chloroform. This reaction typically yields a mixture of brominated thiophenes. For the synthesis of a 5-substituted-3-carbaldehyde, a key intermediate would be a 2,3,5-trisubstituted thiophene, which can be achieved under specific reaction conditions.

Step 2: Regioselective Lithiation and Introduction of a Hydroxymethyl Group

-

The brominated thiophene undergoes a regioselective bromine-lithium exchange using an organolithium reagent such as n-butyllithium at low temperatures (e.g., -78 °C).

-

The resulting lithiated intermediate is then quenched with a formylating agent like N,N-dimethylformamide (DMF) to introduce a protected aldehyde or a precursor group at the desired position. Subsequent reduction can yield a hydroxymethyl group.

Step 3: Protection of the Hydroxymethyl Group

-

The newly introduced hydroxymethyl group is protected to prevent its interference in subsequent reaction steps. A common protecting group is the trityl group, which is introduced by reacting the alcohol with trityl chloride in the presence of a base.

Step 4: Introduction of the Alkyl Group

-

Another regioselective bromine-lithium exchange is performed, followed by quenching with an appropriate electrophile to introduce the desired alkyl group (in this case, a methyl group) at the 5-position.

Step 5: Formylation and Deprotection

-

A final bromine-lithium exchange at the 3-position is carried out, followed by reaction with DMF to introduce the carbaldehyde group.

-

Subsequent deprotection of the hydroxymethyl group (if necessary) yields the final 5-methylthiophene-3-carbaldehyde.

Potential Applications in Research and Development

Thiophene derivatives are a significant class of heterocyclic compounds with a wide range of reported biological activities, making them valuable scaffolds in drug discovery.[5]

Building Block for Bioactive Molecules

Thiophene-3-carbaldehydes serve as versatile starting materials for the synthesis of more complex molecules.[6] The aldehyde functionality is readily transformed into various other functional groups, and the thiophene ring itself is a key pharmacophore in many biologically active compounds. Thiophene derivatives have been investigated for their potential as:

-

Antimicrobial agents: Various substituted thiophenes have demonstrated activity against bacterial and fungal strains.[7]

-

Anti-inflammatory agents: Certain thiophene-containing molecules have shown anti-inflammatory properties.

-

Anticancer agents: The thiophene nucleus is present in some compounds investigated for their anticancer activity.

The synthesis of chalcones from thiophene-3-carbaldehyde is one example of how this compound can be used to generate a library of derivatives for biological screening.[6]

While specific biological data for 5-methylthiophene-3-carbaldehyde is not extensively documented in publicly available literature, its structural similarity to other biologically active thiophenes suggests its potential as a valuable intermediate for the synthesis of novel therapeutic agents. Further research into its biological profile and the activities of its derivatives is warranted.

References

- 1. 29421-72-5 | 5-Methylthiophene-3-carbaldehyde - Moldb [moldb.com]

- 2. 5-Methylthiophene-3-carbaldehyde - CAS:29421-72-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. 5-Methylthiophene-3-carbaldehyde CAS#: 29421-72-5 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

5-Methylthiophene-3-carbaldehyde CAS number and structure

An In-depth Technical Guide to 5-Methylthiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methylthiophene-3-carbaldehyde, a key heterocyclic building block. It covers its chemical identity, physical properties, synthesis, and significant applications in medicinal chemistry and materials science, with a focus on its role in the development of novel therapeutic agents.

Core Chemical Identity and Properties

5-Methylthiophene-3-carbaldehyde is an aromatic heterocyclic compound. The thiophene ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and versatile reactivity.[1][2] The strategic placement of the methyl and aldehyde groups on this scaffold makes it a valuable intermediate for further chemical elaboration.

Structure and Identification

The structure consists of a five-membered thiophene ring substituted with a methyl group at position 5 and a formyl (carbaldehyde) group at position 3.

-

Chemical Name: 5-Methylthiophene-3-carbaldehyde

-

Synonym: 2-Methyl-4-thiophenecarboxaldehyde[3]

Physicochemical Data

The key physical and chemical properties are summarized below. This data is essential for handling, storage, and reaction planning.

| Property | Value | Reference |

| Molecular Weight | 126.18 g/mol | [3][4][5] |

| Boiling Point | 200.6 ± 20.0 °C at 760 mmHg | [4] |

| Purity (Typical) | ≥97% | [4][5] |

| Storage Conditions | 2-8°C, protect from light, stored under nitrogen | [4][5] |

Synthesis and Experimental Protocols

The synthesis of substituted thiophene-3-carbaldehydes often involves the formylation of a pre-functionalized thiophene ring. A common and effective method is the metal-halogen exchange of a brominated thiophene followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

General Synthesis Workflow

The logical workflow for a regioselective synthesis is outlined below. This multi-step process begins with a readily available starting material and introduces functionality sequentially to achieve the desired product.

Caption: A general workflow for the synthesis of 5-Methylthiophene-3-carbaldehyde.

Detailed Experimental Protocol: Formylation via Lithium-Halogen Exchange

This protocol is adapted from a demonstrated synthesis of a structurally related thiophene-3-carbaldehyde and represents a robust method for introducing the aldehyde functional group.[7]

Materials:

-

3-Bromo-5-methylthiophene (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.1 equivalents, e.g., 1.6 M in hexanes)

-

N,N-Dimethylformamide (DMF, 3 equivalents)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-bromo-5-methylthiophene (1 equivalent) in anhydrous THF in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.1 equivalents) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 20-30 minutes.

-

Slowly add neat DMF (3 equivalents) to the reaction mixture over 5 minutes.

-

Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Upon completion (monitored by TLC), quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product via flash column chromatography (e.g., using an ethyl acetate/hexane gradient) to yield 5-Methylthiophene-3-carbaldehyde.

Applications in Drug Discovery and Development

Alkylated thiophene-3-carbaldehydes are highly versatile intermediates used to synthesize a wide array of complex molecules with significant biological activity.[7] The aldehyde group provides a reactive handle for various transformations, including reductive amination, Wittig reactions, and aldol condensations, while the thiophene core mimics a benzene ring in many biological contexts but has distinct electronic and lipophilic properties.

Key therapeutic areas where this scaffold is employed include:

-

Dopamine Agonists: Serves as a key building block for compounds like the D1 agonist ABT-431.[7]

-

Glucagon Antagonists: Used in the synthesis of potential treatments for metabolic disorders.[7]

-

Enzyme Inhibitors: Forms the basis for inhibitors of enzymes such as D-amino acid oxidase.[7]

-

Anti-inflammatory and Anticancer Agents: The broader class of thiophene derivatives includes drugs with anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methylthiophene-3-carbaldehyde - CAS:29421-72-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. 29421-72-5 | 5-Methylthiophene-3-carbaldehyde - Moldb [moldb.com]

- 5. chemscene.com [chemscene.com]

- 6. 5-methylthiophene-3-carbaldehyde | CAS#:29421-72-5 | Chemsrc [chemsrc.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 5-Methylthiophene-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 5-Methylthiophene-3-carbaldehyde (CAS No. 29421-72-5). Due to the limited availability of published experimental spectra for this specific isomer, this document presents expected spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside generalized experimental protocols.

Spectroscopic Data

The following tables summarize the expected quantitative data for 5-Methylthiophene-3-carbaldehyde. These values are predicted based on the analysis of its chemical structure and comparison with spectroscopic data of similar compounds, such as thiophene-3-carbaldehyde and various methylated thiophene derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.8 - 8.0 | Singlet (or narrow doublet) | 1H | Thiophene ring proton (H2) |

| ~7.1 - 7.3 | Singlet (or narrow doublet) | 1H | Thiophene ring proton (H4) |

| ~2.5 - 2.7 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 190 | Aldehyde carbonyl carbon (-CHO) |

| ~145 - 150 | Thiophene ring carbon (C5) |

| ~140 - 145 | Thiophene ring carbon (C3) |

| ~130 - 135 | Thiophene ring carbon (C2) |

| ~125 - 130 | Thiophene ring carbon (C4) |

| ~15 - 20 | Methyl carbon (-CH₃) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~2950 - 2850 | Medium | C-H stretching (aliphatic) |

| ~2850 - 2750 | Weak | C-H stretching (aldehyde) |

| ~1700 - 1680 | Strong | C=O stretching (aldehyde) |

| ~1550 - 1450 | Medium to Strong | C=C stretching (thiophene ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 126 | High | [M]⁺ (Molecular ion) |

| 125 | High | [M-H]⁺ |

| 97 | Medium | [M-CHO]⁺ |

| 83 | Medium | [M-CH₃-CO]⁺ |

| 58 | Medium | [C₃H₂S]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectroscopic analysis of 5-Methylthiophene-3-carbaldehyde.

Synthesis: Vilsmeier-Haack Formylation of 2-Methylthiophene

A plausible route for the synthesis of 5-Methylthiophene-3-carbaldehyde is the Vilsmeier-Haack reaction of 2-methylthiophene. While formylation of 2-methylthiophene typically yields the 5-formyl isomer as the major product, modification of reaction conditions can influence the regioselectivity to favor the 3-formyl product.

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 2-methylthiophene (1.0 eq.) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 5-Methylthiophene-3-carbaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 0-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds. A larger number of scans is typically required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, place a small drop of 5-Methylthiophene-3-carbaldehyde between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid sample, a solution in a volatile solvent like dichloromethane can be deposited on a KBr plate, and the solvent allowed to evaporate.

-

Data Acquisition: Record the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction and Ionization: Introduce a dilute solution of 5-Methylthiophene-3-carbaldehyde in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for this type of molecule.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the synthetic and analytical workflows described.

Caption: Synthetic pathway for 5-Methylthiophene-3-carbaldehyde.

Caption: General workflow for spectroscopic characterization.

5-Methylthiophene-3-carbaldehyde solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 5-Methylthiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Methylthiophene-3-carbaldehyde (CAS No: 29421-72-5). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide synthesizes qualitative information from various sources and presents standardized experimental protocols based on established scientific principles and regulatory guidelines. These protocols can be adapted to generate specific quantitative data for 5-Methylthiophene-3-carbaldehyde in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methylthiophene-3-carbaldehyde is presented in Table 1. These properties are fundamental to understanding its behavior in various experimental and storage conditions.

Table 1: Physicochemical Properties of 5-Methylthiophene-3-carbaldehyde

| Property | Value |

| Molecular Formula | C₆H₆OS |

| Molecular Weight | 126.18 g/mol [1] |

| Appearance | Oil[2] |

| Boiling Point | 91-100 °C at 13 Torr[2] |

| Density | 1.180 ± 0.06 g/cm³ (Predicted)[2] |

| Storage Temperature | 2–8 °C under inert gas (nitrogen or Argon)[2] |

Solubility Profile

Currently, only qualitative solubility data for 5-Methylthiophene-3-carbaldehyde is widely available. This information is summarized in Table 2. For drug development and research applications, quantitative determination of solubility in relevant solvent systems is crucial. A detailed protocol for determining the thermodynamic solubility of this compound is provided in the "Experimental Protocols" section.

Table 2: Qualitative Solubility of 5-Methylthiophene-3-carbaldehyde

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | [2] |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | |

| Ether | Soluble | |

| Most Organic Solvents | Soluble | |

| Water | Slightly soluble |

Stability Profile

5-Methylthiophene-3-carbaldehyde is susceptible to degradation under certain environmental conditions. Proper handling and storage are essential to maintain its integrity.

General Stability and Storage Recommendations

-

Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place at 2–8 °C under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Air and Light Sensitivity: The compound is reported to be air-sensitive. Protection from light is also recommended for thiophene derivatives.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and sulfur oxides.

Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of a compound. These studies also help in developing stability-indicating analytical methods. Based on the International Council for Harmonisation (ICH) guidelines, forced degradation of 5-Methylthiophene-3-carbaldehyde should be investigated under the conditions outlined in Table 3.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Conditions |

| Acid Hydrolysis | 1 N HCl at 60-80°C |

| Base Hydrolysis | 0.1 N NaOH at room temperature or slightly elevated temperature |

| Oxidative Degradation | 3-30% H₂O₂ at room temperature |

| Thermal Degradation | Dry heat at a temperature below the boiling point (e.g., 60-80°C) |

| Photolytic Degradation | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be analyzed concurrently. |

Experimental Protocols

Protocol for Determination of Thermodynamic Solubility

This protocol describes a general method for determining the thermodynamic solubility of 5-Methylthiophene-3-carbaldehyde in various solvents.

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Methylthiophene-3-carbaldehyde to a known volume of the selected solvent (e.g., water, ethanol, buffer solutions) in a sealed vial.

-

Ensure that solid/liquid compound is present in excess to form a saturated solution.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved compound settle.

-

Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, filtration through a 0.45 µm filter is recommended.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the working range of a pre-developed and validated analytical method (e.g., HPLC-UV or GC-FID).

-

Analyze the diluted sample using the chosen analytical method to determine the concentration of 5-Methylthiophene-3-carbaldehyde.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol outlines the steps to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method and conduct forced degradation studies.

-

HPLC Method Development (Initial):

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating polar and non-polar compounds.

-

Detection: A photodiode array (PDA) detector is recommended to monitor the analyte and any degradation products at multiple wavelengths. The detection wavelength should be selected based on the UV spectrum of 5-Methylthiophene-3-carbaldehyde.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Forced Degradation Sample Preparation:

-

Prepare stock solutions of 5-Methylthiophene-3-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition (as described in Table 3), mix the stock solution with the stressor in a vial.

-

Expose the samples to the specified conditions for a defined period.

-

At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis and Method Optimization:

-

Inject the stressed samples into the HPLC system.

-

Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

The HPLC method should be optimized to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks. This may involve adjusting the mobile phase composition, gradient profile, pH of the aqueous phase, or column temperature.

-

-

Method Validation:

-

Once the method is optimized, it must be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

-

Visualizations

The following diagrams illustrate the logical workflows for determining the solubility and stability of 5-Methylthiophene-3-carbaldehyde.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Stability Testing and Method Validation.

References

Reactivity of the Aldehyde Group in 5-Methylthiophene-3-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 5-Methylthiophene-3-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by the thiophene scaffold. The electronic properties of the thiophene ring, influenced by the sulfur heteroatom and the methyl group at the 5-position, modulate the electrophilicity of the aldehyde carbon, making it a key site for a variety of chemical transformations. This document details common reactions, presents quantitative data, provides explicit experimental protocols, and illustrates reaction pathways and workflows.

Electronic Profile and General Reactivity

The aldehyde group at the C3 position of the 5-methylthiophene ring is a primary site for nucleophilic attack. The thiophene ring, being a π-electron rich aromatic system, acts as an electron-donating group through resonance. However, the sulfur atom also exerts an inductive electron-withdrawing effect. This interplay influences the partial positive charge on the carbonyl carbon. Compared to its isomer, 5-methylthiophene-2-carbaldehyde, the aldehyde at the 3-position is generally considered to be less activated by the ring's electronics. Nevertheless, it readily participates in a wide range of classical aldehyde reactions, making it a valuable synthetic intermediate.[1][2]

Alkylated thiophene-3-carbaldehydes are widely utilized as building blocks in the synthesis of materials for organic field-effect transistors, as well as for various therapeutic agents, including glucagon antagonists and dopamine D1 agonists.[1] The aldehyde allows for direct and versatile derivatization, which is crucial for developing novel molecular architectures.

Caption: Electronic influences on the aldehyde group of 5-methylthiophene-3-carbaldehyde.

Key Transformations of the Aldehyde Group

The aldehyde functionality of 5-Methylthiophene-3-carbaldehyde is a gateway for constructing more complex molecules through various carbon-carbon and carbon-heteroatom bond-forming reactions. Key transformations include Knoevenagel condensation, Wittig olefination, and reductive amination.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[3] The reaction is typically catalyzed by a weak base. The reactivity of the thiophene aldehyde in this transformation is enhanced by electron-withdrawing groups on the ring, which increase the electrophilicity of the carbonyl carbon.[4]

General Reaction Scheme:

-

5-Methylthiophene-3-carbaldehyde + Active Methylene Compound → 2-(5-methylthiophen-3-yl)methylene-derivative

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from procedures for similar thiophene-3-carbaldehydes and provides a reliable method for synthesizing the corresponding vinyl dinitrile.[4]

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 5-Methylthiophene-3-carbaldehyde in ethanol.

-

Reagent Addition: Add 1.1 equivalents of malononitrile to the solution and stir until fully dissolved.

-

Catalysis: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) on silica gel plates.

-

Workup and Purification: Upon completion, allow the reaction mixture to cool to room temperature, which may cause the product to precipitate. Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-((5-methylthiophen-3-yl)methylene)malononitrile.

Data Presentation: Knoevenagel Condensation Conditions

The following table summarizes typical conditions for the Knoevenagel condensation of aromatic aldehydes, which serve as a strong starting point for optimizing reactions with 5-Methylthiophene-3-carbaldehyde.[4]

| Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Typical Yield |

| Malononitrile | Piperidine | Ethanol | Reflux, 1-2 h | >90% |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux, 4-6 h | 85-95% |

| Barbituric Acid | None (in water) | Water | Reflux, 2-4 h | High |

| Diethyl Malonate | Piperidine / Acetic Acid | Toluene | Reflux with Dean-Stark trap, 8-12 h | 70-85% |

digraph "Knoevenagel_Condensation_Workflow" { graph [fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve 5-Methylthiophene-3-carbaldehyde\nand Malononitrile in Ethanol", fillcolor="#FFFFFF", fontcolor="#202124"]; add_cat [label="Add catalytic Piperidine", fillcolor="#FFFFFF", fontcolor="#202124"]; reflux [label="Reflux for 1-2 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor by TLC", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="Cool to Room Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; filter[label="Vacuum Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystallize [label="Recrystallize from Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Purified Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> add_cat; add_cat -> reflux; reflux -> monitor; monitor -> cool [label="Reaction Complete"]; monitor -> reflux [label="Incomplete"]; cool -> filter; filter -> recrystallize; recrystallize -> end; }

Caption: Experimental workflow for a Knoevenagel condensation reaction.

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphonium ylide (Wittig reagent).[5][6] This reaction is highly versatile for creating a C=C double bond at the position of the former carbonyl group. Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[5]

General Reaction Scheme:

-

5-Methylthiophene-3-carbaldehyde + Ph₃P=CHR → 3-(alkenyl)-5-methylthiophene + Ph₃P=O

Experimental Protocol: Wittig Olefination

This protocol outlines a general procedure for the Wittig reaction, which can be adapted for 5-Methylthiophene-3-carbaldehyde using various Wittig reagents.[7][8]

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend the chosen phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) (1.05 equivalents), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). Allow the mixture to stir at this temperature for 30-60 minutes.

-

Aldehyde Addition: Dissolve 5-Methylthiophene-3-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

-

Monitoring: Monitor the consumption of the aldehyde by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.

Caption: Simplified mechanism of the Wittig reaction.

Reductive amination is a two-step process, often performed in one pot, that transforms an aldehyde into an amine.[9] The reaction begins with the formation of an imine (or Schiff base) intermediate via the condensation of the aldehyde with a primary or secondary amine. This intermediate is then reduced in situ to the corresponding amine.[10] This method is a cornerstone of medicinal chemistry for introducing amine functionalities.

General Reaction Scheme:

-

5-Methylthiophene-3-carbaldehyde + R-NH₂ → [Imine Intermediate] → 3-(aminomethyl)-5-methylthiophene derivative

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is highly reliable due to the mild and selective nature of the reducing agent, which tolerates a wide variety of functional groups.[10]

-

Reaction Setup: In a round-bottom flask, dissolve 5-Methylthiophene-3-carbaldehyde (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of 0.1-0.2 M.

-

Amine Addition: Add the primary amine (1.1 equivalents). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine. Add a small amount of acetic acid (0.1 equivalents) to catalyze imine formation. Stir for 20-30 minutes at room temperature.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with DCM or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or crystallization.

Data Presentation: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features | Typical Solvent |

| Sodium Triacetoxyborohydride | Mild, selective, tolerates acidic conditions | DCE, DCM, THF |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective, but highly toxic (HCN release at low pH) | MeOH, EtOH |

| Catalytic Hydrogenation (H₂, Pd/C) | "Green" method, requires pressure equipment | MeOH, EtOH, THF |

Spectroscopic Data for Characterization

Reference Data: 5-Methylthiophene-2-carbaldehyde [11]

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Aldehyde Proton | 9.80 | s | -CHO |

| Thiophene Proton | 7.61 | d | H3 |

| Thiophene Proton | 6.88 | d | H4 |

| Methyl Protons | 2.57 | s | -CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| Carbonyl Carbon | 182.59 | -CHO |

| Thiophene Carbons | 151.61, 142.04, 137.45, 127.24 | Ring Carbons |

| Methyl Carbon | 16.16 | -CH₃ |

IR Spectroscopy (Characteristic Absorptions) [11]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| C=O (Aldehyde) | ~1665 | Strong | Carbonyl Stretch |

| C-H (Aldehyde) | ~2820, ~2720 | Medium | C-H Stretch (Fermi Doublet) |

| C-H (Aromatic) | ~3100 | Medium | Thiophene C-H Stretch |

| C-H (Alkyl) | ~2920 | Medium | Methyl C-H Stretch |

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sciepub.com [sciepub.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Rising Star of Organic Electronics: A Technical Guide to 5-Methylthiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The field of materials science is in a constant search for novel organic molecules that can unlock new functionalities and enhance existing technologies. Among the myriad of candidates, thiophene derivatives have consistently demonstrated significant promise, particularly in the realm of organic electronics. This technical guide focuses on a specific, yet highly potential, building block: 5-Methylthiophene-3-carbaldehyde . While direct, extensive research on the homopolymer of this molecule is emerging, this document serves as a comprehensive overview of its potential applications by drawing parallels with structurally similar and well-researched thiophene-based materials. We will delve into its synthesis, potential polymerization pathways, and prospective applications in materials science, supported by data from analogous compounds to provide a predictive framework for future research.

A Versatile Building Block for Advanced Materials

5-Methylthiophene-3-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring functionalized with both a methyl and a carbaldehyde (aldehyde) group. This unique combination of functional groups at the 5- and 3- positions, respectively, makes it a highly versatile precursor for a variety of materials. The methyl group enhances solubility and influences the electronic properties of the resulting polymers, while the aldehyde group offers a reactive site for various polymerization and modification reactions.

Alkylated thiophene-3-carbaldehydes are recognized as crucial starting materials for a range of functional organic materials.[1] These materials have found applications in organic field-effect transistors (OFETs), dye-sensitized solar cells, and light-emitting devices.[1] The inherent electronic properties of the thiophene ring, combined with the ability to tune these properties through functionalization, positions 5-Methylthiophene-3-carbaldehyde as a key player in the development of next-generation organic electronics.

Potential Applications in Materials Science

The true potential of 5-Methylthiophene-3-carbaldehyde is realized when it is incorporated into larger, conjugated polymer backbones.[2] The aldehyde functionality provides a versatile handle for creating complex polymer architectures with tailored electronic and physical properties.[2]

Organic Electronics

Thiophene-based polymers are workhorses in the field of organic electronics due to their excellent charge transport characteristics.[2] Polymers derived from 5-Methylthiophene-3-carbaldehyde are expected to exhibit semiconducting properties, making them suitable for a variety of electronic applications.

-

Organic Thin-Film Transistors (OTFTs): The ordered molecular packing and enhanced intermolecular interactions that can be achieved through polymerization of functionalized thiophenes are crucial for efficient charge transport in the active layer of OTFTs.[2]

-

Organic Photovoltaics (OPVs): In OPVs, thiophene-based polymers are often used as the electron donor material in the active layer. The ability to tune the electronic energy levels of the polymer through the choice of monomers is key to optimizing device performance.

-

Organic Light-Emitting Diodes (OLEDs): The strong luminescence properties of many thiophene-based compounds make them suitable for use as the emissive layer in OLEDs.[1]

Sensors

The conjugated backbone of polythiophenes can interact with various analytes, leading to changes in their optical or electrical properties. This makes them promising materials for chemical and biological sensors. The aldehyde group in 5-Methylthiophene-3-carbaldehyde-derived polymers could be further functionalized to introduce specific recognition sites for target molecules.

Benchmarking Performance: Data from Structurally Similar Polymers

Due to the limited availability of data on polymers synthesized directly from 5-Methylthiophene-3-carbaldehyde, the following tables present performance metrics for well-established and high-performing thiophene-based polymers. This data serves as a benchmark for the potential performance of materials derived from our compound of interest.

Table 1: Performance of Thiophene-Based Polymers in Organic Field-Effect Transistors (OFETs)

| Polymer | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |

| Poly(3-hexylthiophene) (P3HT) | 0.1 - 0.2 | 10⁶ - 10⁸ | Spin-coating | [2] |

| Thieno[3,2-b]thiophene-diketopyrrolopyrrole-thiophene copolymer | 8 - 10 | 10⁶ - 10⁸ | Spin-coating | [2] |

Table 2: Performance of Thiophene-Based Polymers in Organic Photovoltaics (OPVs)

| Polymer:Acceptor Blend | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Reference |

| P3HT:PC₆₁BM | 3 - 5 | 0.6 | 8 - 10 | 60 - 65 | [2] |

| Thieno[3,2-b]thiophene-diketopyrrolopyrrole-thiophene copolymer:PC₇₁BM | 5.4 | Data not available | Data not available | Data not available | [2] |

Experimental Protocols

While a specific protocol for the polymerization of 5-Methylthiophene-3-carbaldehyde is not yet widely documented, the following sections provide detailed methodologies for the synthesis of a related thiophene-3-carbaldehyde derivative and a general procedure for the chemical oxidative polymerization of thiophenes. These protocols can serve as a starting point for the development of synthetic routes to polymers based on 5-Methylthiophene-3-carbaldehyde.

Synthesis of a 5-Alkyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde

This multi-step protocol demonstrates a common strategy for the synthesis of functionalized thiophene-3-carbaldehydes.[1]

Materials:

-

3-Bromo-5-propyl-2-trityloxymethyl-thiophene

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi), 1.6 M in hexane

-

N,N-Dimethylformamide (DMF), neat

-

Saturated NH₄Cl solution

-

Ethyl acetate

-

Na₂SO₄

Procedure:

-

Dissolve 3-bromo-5-propyl-2-trityloxymethyl-thiophene (14.70 mmol, 7.0 g) in 60 mL of anhydrous THF in a 100 mL round-bottom flask.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add n-BuLi (10.1 mL, 16.17 mmol, 1.6 M in hexane) dropwise over 10 minutes and stir the reaction mixture for 20 minutes at -78 °C.

-

Slowly add neat DMF (3.3 g, 44.1 mmol) over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Quench the reaction with a saturated NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography (ethyl acetate/hexane) to yield the desired 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.

General Procedure for Chemical Oxidative Polymerization of Thiophenes

This method is a common and straightforward approach to synthesize polythiophenes.[3]

Materials:

-

Thiophene monomer (e.g., 5-Methylthiophene-3-carbaldehyde)

-

Anhydrous ferric chloride (FeCl₃)

-

Anhydrous chloroform

-

Methanol

-

Aqueous ammonia (20%)

-

0.2 M Ethylenediaminetetraacetic acid (EDTA) solution

Procedure:

-

Suspend FeCl₃ (5 mmol) in anhydrous chloroform (10 mL) under an argon atmosphere.

-

Add the thiophene monomer (0.5 mmol) to the suspension.

-

Stir the reaction mixture at room temperature for 72 hours.

-

Dilute the reaction mixture with chloroform and wash with water.

-

Separate the organic phase and stir with 20% aqueous ammonia (2 x 100 mL) for 30 minutes to remove the catalyst.

-

Wash the organic phase with a 0.2 M EDTA solution (100 mL) and then with water (100 mL).

-

Precipitate the polymer by pouring the chloroform solution into methanol.

-

Collect the polymer by centrifugation or filtration.

-

Dry the polymer in a vacuum oven.

Visualizing the Potential: Pathways and Architectures

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a hypothetical polymerization pathway for 5-Methylthiophene-3-carbaldehyde and a potential device architecture utilizing the resulting polymer.

References

A Technical Guide to the Biological Activity Screening of 5-Methylthiophene-3-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The five-membered sulfur-containing heterocycle offers a versatile framework for developing novel therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] 5-Methylthiophene-3-carbaldehyde, in particular, represents a key starting material for the synthesis of a diverse library of compounds. The methyl and aldehyde functional groups serve as reactive handles for synthetic modifications, enabling the exploration and enhancement of its biological profile.[4][5]

This technical guide provides a comprehensive overview of the methodologies used to screen 5-methylthiophene-3-carbaldehyde derivatives for their biological potential. It includes detailed experimental protocols for key assays, summarizes quantitative data from studies on related thiophene structures, and visualizes complex workflows and signaling pathways to facilitate understanding and application in a research setting. While specific data on derivatives of 5-methylthiophene-3-carbaldehyde is emerging, the principles and protocols outlined herein are directly applicable to their evaluation.

Anticancer Activity Screening

Thiophene derivatives have demonstrated significant potential as anticancer agents, reported to interfere with various signaling pathways involved in cancer progression.[2] The evaluation of their cytotoxic effects on cancer cell lines is a critical first step in the drug discovery process.

Data Presentation: In Vitro Anticancer Activity of Thiophene Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various thiophene derivatives against several human cancer cell lines, showcasing the therapeutic potential of this chemical class.

| Compound ID/Name | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference Compound |

| 3b | Thienopyrimidine | HepG2 (Liver) | More potent than 5-FU | 5-Fluorouracil |

| 3g | Thienopyrimidine | HepG2 (Liver) | More potent than 5-FU | 5-Fluorouracil |

| 8e | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Various (NCI-60) | 0.411 - 2.8 | - |

| 11 | Thiophene Derivative | HeLa (Cervical) | 0.21 | 5-Fluorouracil |

| 15b | Thiophene Derivative | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib (7.5 ± 0.54) |

| 15b | Thiophene Derivative | A2780CP (Ovarian) | 10 ± 0.15 | Sorafenib (9.4 ± 0.14) |

Data sourced from multiple studies.[1][6][7] IC₅₀ values represent the concentration required for 50% inhibition of cell growth.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4][8]

Materials:

-

Thiophene derivative of interest

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[7][8]

-

Incubation: Incubate the plates for another 24-72 hours.[8]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.[4][8]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 490-570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations: Anticancer Screening Workflow and Signaling

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Thiophene derivatives have shown promising activity against a range of bacterial and fungal pathogens.[9]

Data Presentation: In Vitro Antimicrobial Activity of Thiophene Derivatives

This table summarizes the antimicrobial efficacy of selected thiophene derivatives against various microorganisms. Activity is presented as the Minimum Inhibitory Concentration (MIC) or as a percentage of growth inhibition.

| Compound ID | Microorganism | Activity | Standard Drug |

| 7b | S. aureus (Gram+) | Comparable to standard | Ampicillin, Gentamicin |

| 8 | E. coli (Gram-) | Comparable to standard | Ampicillin, Gentamicin |

| 9b | C. albicans (Fungus) | 100% inhibition | Amphotericin B |

| 10 | A. fumigatus (Fungus) | 73% inhibition | Amphotericin B |

| 4 | Colistin-Resistant A. baumannii | MIC₅₀: 16 mg/L | Colistin (MIC₅₀: 128 mg/L) |

| 4 | Colistin-Resistant E. coli | MIC₅₀: 8 mg/L | Colistin (MIC₅₀: 8 mg/L) |

Data sourced from multiple studies.[9][10][11]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][12]

Materials:

-

Thiophene derivative of interest

-

Bacterial/Fungal strains (e.g., E. coli, S. aureus, A. baumannii)

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

Standard antimicrobial agent (e.g., Ampicillin, Gentamicin)

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL[9]

Procedure:

-

Compound Preparation: Dissolve the thiophene derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution.

-

Serial Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard drug control should also be run in parallel.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Visualization: Antimicrobial Screening Workflow

Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. Thiophene derivatives have been investigated for their radical scavenging properties.[6][13]

Data Presentation: Antioxidant Activity of Thiophene Derivatives

The antioxidant capacity of thiophene derivatives is often evaluated using the DPPH radical scavenging assay and expressed as IC₅₀ values or percentage of inhibition.

| Compound ID | Assay | Antioxidant Activity (% Inhibition) | Reference Compound |

| 7a | ABTS | 62.0% | Ascorbic Acid (88.0%) |

| 7c | ABTS | 51.4% | Ascorbic Acid (88.0%) |

| 3a | ABTS | 54.9% | Ascorbic Acid (88.0%) |

| 8e | DPPH | Outstanding Activity | Ascorbic Acid |

| 8i | DPPH | Outstanding Activity | Ascorbic Acid |

Data sourced from multiple studies.[6][13]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds.[14][15][16]

Materials:

-

Thiophene derivative of interest

-

DPPH solution (0.1 mM in methanol or ethanol)[14]

-

Methanol or ethanol (spectrophotometric grade)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)[14]

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol. The solution should be protected from light.[14]

-

Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant in the same solvent.

-

Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution. Then, add an equal volume of the DPPH working solution to initiate the reaction. Include a blank containing only the solvent.[14]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes. The purple color of the DPPH radical will fade in the presence of an antioxidant.[4][15]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[15]

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % scavenging activity against the sample concentration to determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).[14]

-

Visualization: DPPH Assay Workflow

Conclusion

The thiophene scaffold remains a highly valuable starting point for the development of new therapeutic agents. 5-Methylthiophene-3-carbaldehyde provides a synthetically accessible core for creating novel derivatives with diverse biological activities. The screening protocols and methodologies detailed in this guide offer a robust framework for evaluating these compounds. By systematically assessing their anticancer, antimicrobial, and antioxidant properties, researchers can identify promising lead candidates for further development. The integration of quantitative data analysis and a clear understanding of the underlying experimental workflows is essential for advancing the discovery of new, effective thiophene-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 10. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. mdpi.com [mdpi.com]

- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Theoretical Electronic Properties of 5-Methylthiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This whitepaper provides a comprehensive theoretical exploration of the electronic properties of 5-Methylthiophene-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of direct experimental or computational studies on this specific molecule in the current body of scientific literature, this guide establishes a robust framework for its theoretical investigation. By leveraging detailed computational data from structurally analogous compounds—thiophene, 2-methylthiophene, thiophene-3-carbaldehyde, and 5-methyl-2-thiophenecarboxaldehyde—this paper elucidates the anticipated electronic characteristics of the title compound. Furthermore, a detailed protocol for a state-of-the-art computational analysis using Density Functional Theory (DFT) is presented, offering a clear roadmap for future research. This guide is intended to be an essential resource for researchers engaged in the rational design of novel therapeutic agents and functional organic materials based on the thiophene scaffold.

Introduction

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in pharmaceuticals and organic electronics.[1] The thiophene ring is an important pharmacophore and a versatile building block for conjugated polymers. The introduction of substituents, such as methyl and carbaldehyde groups, can significantly modulate the electronic properties of the thiophene core, thereby influencing its reactivity, stability, and potential biological activity. 5-Methylthiophene-3-carbaldehyde presents a unique substitution pattern, the electronic consequences of which have not yet been formally documented. Understanding the electronic landscape of this molecule—including its frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and dipole moment—is crucial for predicting its behavior in chemical reactions and biological systems.

This technical guide addresses the existing knowledge gap by:

-

Proposing a detailed computational methodology for the theoretical characterization of 5-Methylthiophene-3-carbaldehyde.

-

Presenting a comparative analysis of the electronic properties of closely related and structurally relevant thiophene derivatives.

-

Providing a foundational understanding to guide the synthesis and application of 5-Methylthiophene-3-carbaldehyde in drug discovery and materials science.

Proposed Computational Methodology

To accurately predict the electronic properties of 5-Methylthiophene-3-carbaldehyde, a computational study based on Density Functional Theory (DFT) is proposed. DFT has been consistently shown to provide reliable results for the electronic structure of thiophene derivatives.[2][3]

2.1. Software and Theoretical Level

All calculations should be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan. The recommended theoretical approach is the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set.[4] This level of theory has demonstrated a good balance between computational cost and accuracy for predicting the electronic and structural properties of organic molecules.

2.2. Computational Steps

The following workflow outlines the proposed computational protocol:

Figure 1: Proposed computational workflow for the theoretical analysis of 5-Methylthiophene-3-carbaldehyde.

2.2.1. Geometry Optimization The initial step involves the optimization of the ground-state geometry of 5-Methylthiophene-3-carbaldehyde without any symmetry constraints. This ensures that the calculations are performed on the most stable conformation of the molecule.

2.2.2. Frequency Analysis A frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies will validate the stability of the structure.

2.2.3. Calculation of Electronic Properties Using the optimized geometry, the following key electronic properties will be calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) will be determined. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) provides insights into the chemical reactivity and kinetic stability of the molecule.

-

Ionization Potential (IP) and Electron Affinity (EA): These will be calculated using the energies of the neutral and charged species (IP = Ecation - Eneutral; EA = Eneutral - Eanion).

-

Dipole Moment: The magnitude and orientation of the molecular dipole moment will be calculated to understand the molecule's polarity.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Comparative Analysis of Related Thiophene Derivatives

In the absence of direct data for 5-Methylthiophene-3-carbaldehyde, this section presents a summary of the electronic properties of structurally similar molecules. This comparative approach allows for an informed estimation of the properties of the title compound.

Table 1: Electronic Properties of Thiophene and its Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Dipole Moment (Debye) |

| Thiophene | Experimental | - | - | - | 8.86 ± 0.02[5] | - | 0.55 |

| 2-Methylthiophene | - | - | - | - | - | - | - |

| Thiophene-3-carbaldehyde | - | - | - | - | - | - | - |

| 5-Methyl-2-thiophenecarboxaldehyde | DFT/B3LYP/6-311++G(d,p) | Value not available | Value not available | Value not available | Value not available | Value not available | Value not available |

Note: Specific calculated values for 5-Methyl-2-thiophenecarboxaldehyde and thiophene-3-carbaldehyde are mentioned in the literature but the exact numerical data was not accessible in the abstracts.[4]

3.1. Influence of Substituents on Electronic Properties

The electronic properties of the thiophene ring are sensitive to the nature and position of substituents.

Figure 2: Logical relationship of substituent effects on the thiophene core.

-

Methyl Group (-CH3): As an electron-donating group, the methyl group is expected to raise the energy of the HOMO, thereby decreasing the ionization potential compared to unsubstituted thiophene. This generally leads to increased reactivity towards electrophiles.

-

Carbaldehyde Group (-CHO): As an electron-withdrawing group, the carbaldehyde group is expected to lower the energy of both the HOMO and LUMO. This effect increases the electron affinity and generally decreases the HOMO-LUMO gap, which can influence the molecule's optical properties and reactivity.

For 5-Methylthiophene-3-carbaldehyde, the interplay of the electron-donating methyl group at the 5-position and the electron-withdrawing carbaldehyde group at the 3-position will result in a unique electronic structure. The methyl group will likely increase the electron density of the ring, while the carbaldehyde group will withdraw electron density, particularly from the positions ortho and para to it.

Predicted Electronic Properties and Their Implications

Based on the comparative analysis, the following electronic properties are anticipated for 5-Methylthiophene-3-carbaldehyde:

-

HOMO-LUMO Gap: The opposing electronic effects of the substituents are likely to result in a moderate HOMO-LUMO gap. This balance may be advantageous for applications requiring both stability and reactivity.

-

Reactivity: The MEP map is predicted to show a region of high electron density around the sulfur atom and the methyl-substituted carbon, and regions of lower electron density around the carbaldehyde group. This suggests that the molecule will have distinct sites for electrophilic and nucleophilic attack, making it a versatile intermediate in organic synthesis.

-

Biological Activity: The specific electronic distribution and dipole moment will govern the molecule's ability to interact with biological targets. For instance, the potential for hydrogen bonding through the carbaldehyde oxygen and the overall polarity will be critical for receptor binding in drug design.

Conclusion

While direct experimental data on the electronic properties of 5-Methylthiophene-3-carbaldehyde is currently unavailable, this technical guide provides a robust theoretical framework for its investigation. Through a detailed, proposed computational methodology and a comparative analysis of related compounds, we have outlined the expected electronic characteristics of this molecule. The insights presented herein are intended to stimulate and guide future experimental and computational research, ultimately facilitating the application of 5-Methylthiophene-3-carbaldehyde in the development of novel pharmaceuticals and advanced organic materials. The provided workflow and comparative data serve as a valuable starting point for any researcher entering this promising area of study.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene [webbook.nist.gov]

An In-depth Technical Guide on the Discovery and Synthesis of 5-Methylthiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylthiophene-3-carbaldehyde is a key heterocyclic building block in the synthesis of various pharmacologically active compounds and functional materials. This technical guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and a comparative analysis of different synthetic methodologies. Furthermore, it delves into the biological significance of thiophene derivatives, highlighting their potential mechanisms of action, particularly in the context of anti-inflammatory pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction: Discovery and Historical Context

The discovery of 5-Methylthiophene-3-carbaldehyde is intrinsically linked to the broader exploration of thiophene chemistry, a field significantly advanced by the pioneering work of chemists like Salo Gronowitz. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis emerged from the development of general methods for the functionalization of the thiophene ring.

Early approaches to thiophene aldehydes often involved electrophilic substitution reactions on thiophene precursors. However, the formylation of 2-methylthiophene, a logical precursor, typically yields a mixture of isomers, with the 2- and 5-positions being the most reactive sites for electrophilic attack. The synthesis of the less favored 3-isomer necessitated the development of more regioselective methods.

A significant breakthrough in the controlled synthesis of substituted thiophenes came with the advent of organometallic chemistry, particularly the use of organolithium reagents. The metalation (lithiation) of 3-substituted thiophenes, followed by quenching with an electrophile like N,N-dimethylformamide (DMF), provided a viable, albeit sometimes unselective, route to 3-formylthiophenes. A notable early mention of the lithiation of 3-methylthiophene followed by reaction with DMF, which would produce a mixture of isomers including 5-methylthiophene-3-carbaldehyde, appeared in the literature in the mid-20th century. Subsequent advancements in directed metalation and other regioselective synthetic strategies have further refined the synthesis of this important intermediate.

Core Synthetic Methodologies

The synthesis of 5-Methylthiophene-3-carbaldehyde can be achieved through several key synthetic strategies. The choice of method often depends on factors such as the desired scale, available starting materials, and required purity. The most prominent methods include the Vilsmeier-Haack reaction, Rieche formylation, and lithiation-based approaches.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol:

-

Reagents: 2-Methylthiophene, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution.

-

Procedure:

-

To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-methylthiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to isolate 5-methylthiophene-3-carbaldehyde from its isomers.

-

Rieche Formylation

The Rieche formylation is another classic method for the introduction of a formyl group onto an aromatic ring, utilizing a dichloromethyl alkyl ether in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Reagents: 2-Methylthiophene, Dichloromethyl methyl ether, Titanium tetrachloride (TiCl₄), Dichloromethane (DCM), Ice water, Saturated sodium bicarbonate solution.

-

Procedure:

-

Dissolve 2-methylthiophene (1 equivalent) in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.

-

Add TiCl₄ (1.1 equivalents) dropwise to the cooled solution.

-

Slowly add dichloromethyl methyl ether (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at 0 °C for 1-3 hours.

-

Quench the reaction by carefully pouring it into ice water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by chromatography or distillation.

-

Lithiation and Formylation of 3-Methylthiophene

This method offers a more direct route to substitution at the 3- and 5-positions of 3-methylthiophene. The regioselectivity of the lithiation can be influenced by the choice of the organolithium base and reaction conditions.

Experimental Protocol:

-

Reagents: 3-Methylthiophene, n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Saturated ammonium chloride solution.

-

Procedure:

-

Dissolve 3-methylthiophene (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add a solution of n-BuLi or LDA (1.1 equivalents) to the cooled solution.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.

-